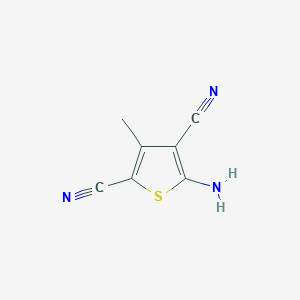
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol, also known as D-erythro-sphingosine, is a sphingolipid that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of sphingosine, which is an important component of cell membranes and plays a crucial role in cell signaling. In
Wirkmechanismus
The mechanism of action of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol is not fully understood. However, it is believed to act by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer growth. It has also been shown to modulate the activity of the immune system, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to reduce inflammation by inhibiting the activity of various enzymes involved in the inflammatory response. It has also been shown to induce apoptosis (cell death) in cancer cells, leading to a reduction in tumor growth. Additionally, it has been shown to modulate the activity of the immune system, leading to a reduction in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol in lab experiments is its ability to modulate the activity of various enzymes and signaling pathways in the body. This makes it a useful tool for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop new therapies based on this compound.
Synthesemethoden
The synthesis of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol involves the reaction of hexadecylamine with (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerolhingosine. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to be effective in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-amino-3-hexadecoxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLFGHOMLHSCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)

![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)
![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)

![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)